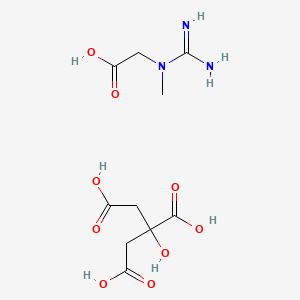

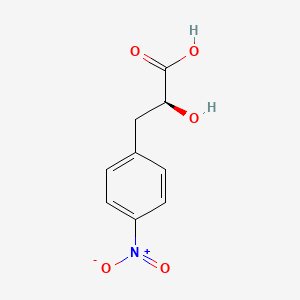

![molecular formula C24H24N2O2S B3126215 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole CAS No. 331948-99-3](/img/structure/B3126215.png)

1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole

Overview

Description

1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole is a chemical compound with the molecular formula C24H24N2O2S . It has a molecular weight of 404.52456 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. This core is substituted with a 2-(4-methylphenoxy)ethyl group and a 2-phenoxyethylsulfanyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.52456 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Antimicrobial Activity

1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole, a derivative of benzimidazole, has shown significant potential in antimicrobial applications. Research indicates that certain benzimidazole derivatives, including those related to the compound , possess notable antimicrobial properties. For instance, a study highlighted the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their effectiveness against various microbial strains like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Antiprotozoal Activity

Benzimidazole derivatives have also been explored for their antiprotozoal activity. A series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives synthesized from substituted 1,2-phenylenediamine showed strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, a standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Anti-Helicobacter Pylori Agents

Research has also shown the effectiveness of benzimidazole derivatives as anti-Helicobacter pylori agents. A study on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold derivatives found potent and selective activities against this gastric pathogen. These compounds displayed low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin (Carcanague et al., 2002).

Antineoplastic and Antifilarial Agents

Benzimidazole compounds have also been explored for their potential as antineoplastic and antifilarial agents. A study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives revealed significant growth inhibition in L1210 cells and notable antifilarial activity against adult worms of various parasites in experimentally infected jirds (Ram et al., 1992).

Immunomodulatory and Anticancer Activities

Certain novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, related to the compound of interest, have been identified for their immunomodulatory and anticancer activities. Compounds demonstrated significant inhibition of LPS-stimulated NO generation and showed strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Antiallergic Agents with 5-Lipoxygenase Inhibiting Action

Benzimidazole derivatives have been synthesized with the aim of suppressing histamine release, inhibiting 5-lipoxygenase, and possessing antioxidative action. These properties make them potential antiallergic agents. One such compound demonstrated potent suppression of histamine release and inhibition of 5-lipoxygenase in cell-based assays (Nakano et al., 1999).

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives have been found to act as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division. This makes them relevant in cancer research, as inhibiting topoisomerase I can disrupt the proliferation of cancer cells (Alpan et al., 2007).

Future Directions

The future directions for the use and study of this compound are not clear from the available information. Benzimidazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, so it’s possible that this compound could have potential applications in this field .

properties

IUPAC Name |

1-[2-(4-methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2S/c1-19-11-13-21(14-12-19)27-16-15-26-23-10-6-5-9-22(23)25-24(26)29-18-17-28-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCBJXVNIRRHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

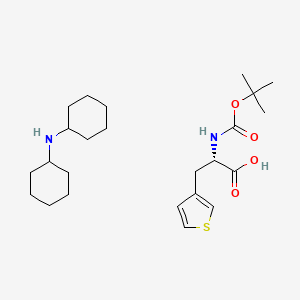

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)

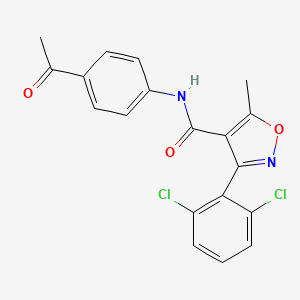

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

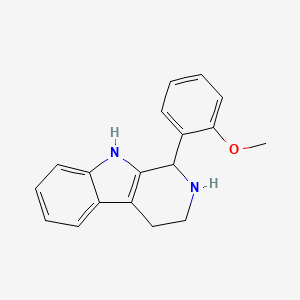

![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)